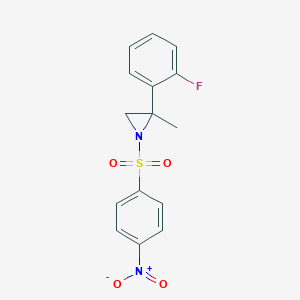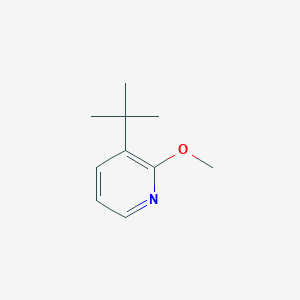
3-(tert-Butyl)-2-methoxypyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(tert-Butyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. The tert-butyl group attached to the third position and the methoxy group attached to the second position of the pyridine ring confer unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-methoxypyridine typically involves the alkylation of 2-methoxypyridine with tert-butyl halides under basic conditions. A common method includes the use of tert-butyl bromide and a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microreactor technology can provide better control over reaction conditions, leading to higher purity and reduced by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, converting the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMSO for nucleophilic substitution.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(tert-Butyl)-2-methoxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique reactivity.
Wirkmechanismus
The mechanism of action of 3-(tert-Butyl)-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
2-Methoxypyridine: Lacks the tert-butyl group, resulting in different reactivity and applications.
3-tert-Butylpyridine: Lacks the methoxy group, affecting its chemical properties and uses.
Methyl tert-butyl ether: Although not a pyridine, it shares the tert-butyl group and is used as a fuel additive.
Eigenschaften
Molekularformel |
C10H15NO |
|---|---|
Molekulargewicht |
165.23 g/mol |
IUPAC-Name |
3-tert-butyl-2-methoxypyridine |
InChI |
InChI=1S/C10H15NO/c1-10(2,3)8-6-5-7-11-9(8)12-4/h5-7H,1-4H3 |
InChI-Schlüssel |
QIFTVUYJIAGLGM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(N=CC=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


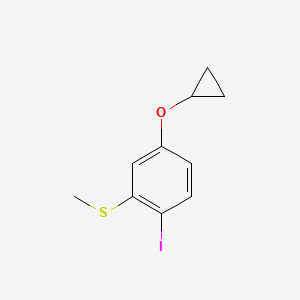




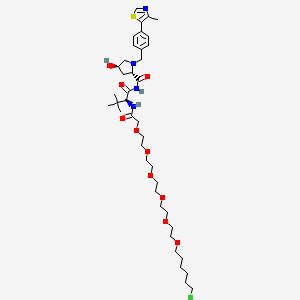
![6-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13657789.png)
![(2S,5R)-6,6-dibromo-3,3-dimethyl-4,4,7-trioxo-4$l^{6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13657800.png)
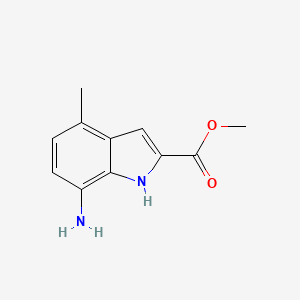
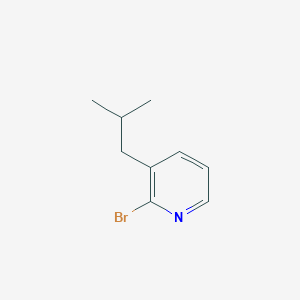
![tert-Butyl 2-bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13657811.png)

